molecular formula C15H22N2O4 B2685290 N-(3,4-dimethoxyphenyl)-2,6-dimethylmorpholine-4-carboxamide CAS No. 701971-48-4

N-(3,4-dimethoxyphenyl)-2,6-dimethylmorpholine-4-carboxamide

Cat. No.: B2685290
CAS No.: 701971-48-4
M. Wt: 294.351
InChI Key: CWSMSFWBGVCOGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-2,6-dimethylmorpholine-4-carboxamide (Compound ID: Y205-1816) is a synthetic carboxamide derivative featuring a 3,4-dimethoxyphenyl group attached to a 2,6-dimethylmorpholine ring via a carboxamide linkage. Morpholine derivatives are widely studied for their applications in medicinal chemistry and materials science due to their conformational flexibility and hydrogen-bonding capabilities .

Key characteristics of this compound include:

  • Molecular framework: A 2,6-dimethylmorpholine ring ensures steric hindrance and modulates electronic effects.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2,6-dimethylmorpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-10-8-17(9-11(2)21-10)15(18)16-12-5-6-13(19-3)14(7-12)20-4/h5-7,10-11H,8-9H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSMSFWBGVCOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2,6-dimethylmorpholine-4-carboxamide typically involves the reaction of 3,4-dimethoxyaniline with 2,6-dimethylmorpholine-4-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2,6-dimethylmorpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2,6-dimethylmorpholine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized as a corrosion inhibitor for metals in acidic environments.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2,6-dimethylmorpholine-4-carboxamide involves its interaction with specific molecular targets. For instance, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents oxidation and corrosion. The compound’s bioactive properties may involve interactions with cellular receptors or enzymes, leading to modulation of biological pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol)
This compound 2,6-dimethylmorpholine Carboxamide, 3,4-dimethoxyphenyl Not reported
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide Benzoyl, 3,4-dimethoxyphenethylamine ~313.37 (calculated)
2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol (Lignin Model 2) β-O-4 lignin dimer Phenolic ether, α-hydroxy, methoxy ~332.34 (calculated)

Key Observations :

  • Morpholine vs. Benzamide Core : The target compound’s morpholine ring introduces rigidity and polarity compared to Rip-B’s flexible benzamide backbone. This may enhance solubility in polar solvents .
  • Substitution Patterns : Both the target compound and Rip-B share the 3,4-dimethoxyphenyl group, but the latter lacks steric hindrance from methyl groups on the morpholine ring.

Key Observations :

  • Limited synthetic data are available for the target compound, highlighting a research gap.
  • Rip-B’s high yield (80%) under mild conditions suggests efficient coupling between benzoyl chloride and phenethylamine derivatives .

Reactivity and Stability

Table 3: Reactivity Profiles

Compound Name Key Reactivity Stability in Alkaline Conditions
This compound Likely resistant to hydrolysis due to steric protection of the carboxamide bond Not reported
Rip-B Susceptible to base-mediated hydrolysis of the benzamide bond Unstable in strong bases
β-O-4 Lignin Model 2 Rapid β-O-4 bond cleavage under mild alkaline conditions (KOtBu/tBuOH) Low stability in basic media

Key Observations :

  • The target compound’s 2,6-dimethylmorpholine ring may shield the carboxamide group from nucleophilic attack, enhancing stability compared to Rip-B.

Biological Activity

N-(3,4-dimethoxyphenyl)-2,6-dimethylmorpholine-4-carboxamide (CAS Number: 701971-48-4) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C15H22N2O4
  • Molar Mass : 294.35 g/mol
  • Structure : The compound features a morpholine ring substituted with a 3,4-dimethoxyphenyl group and a carboxamide functional group, which contributes to its biological activity.

This compound interacts with various biological targets, leading to diverse pharmacological effects. Its mechanism of action is primarily attributed to:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cellular signaling pathways. For instance, it exhibits inhibitory activity against AAK1 and GAK kinases, which are essential for viral entry and replication in host cells .
  • Receptor Modulation : The morpholine structure allows for interaction with neurotransmitter receptors and other cellular targets. This interaction can modulate pathways related to inflammation and pain perception .

Antiviral Properties

Recent studies have demonstrated that this compound exhibits antiviral activity against Dengue virus (DENV). The compound's ability to inhibit AAK1 and GAK has been linked to its effectiveness in reducing viral replication in human primary monocyte-derived dendritic cells (MDDCs), providing a promising avenue for antiviral drug development .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may downregulate pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating conditions characterized by chronic inflammation .

Case Studies

  • Dengue Virus Inhibition :
    • In vitro studies demonstrated that this compound significantly reduced DENV replication in MDDCs. The study highlighted the compound's potential as a therapeutic agent against dengue fever by targeting host cell kinases critical for viral entry .
  • Neuroprotection :
    • A study focused on the neuroprotective effects of morpholine derivatives revealed that this compound could protect dopaminergic neurons from oxidative stress-induced damage. This suggests its potential application in neurodegenerative diseases such as Parkinson's disease .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
3,4-DimethoxyphenethylamineStructureDopamine analogue; potential neuroactive effects
N-(3,4-dimethoxyphenyl)methyleneamino-4-hydroxy-benzamideStructureCorrosion inhibition; similar structural features

This compound stands out due to its unique combination of a morpholine ring and a 3,4-dimethoxyphenyl group that enhances its solubility and bioactivity compared to other similar compounds.

Q & A

Basic Research Questions

What synthetic routes are recommended for N-(3,4-dimethoxyphenyl)-2,6-dimethylmorpholine-4-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via amide bond formation between 2,6-dimethylmorpholine-4-carbonyl chloride and 3,4-dimethoxyphenylamine. Key optimization parameters include:

  • Stoichiometry : A 1:2 molar ratio of acyl chloride to amine (as seen in analogous benzamide syntheses) improves yield by minimizing unreacted intermediates .
  • Reaction Time : 30-minute reaction durations under inert atmospheres reduce side products (e.g., hydrolysis of acyl chloride) .
  • Purification : Column chromatography with ethyl acetate/hexane gradients (60:40 to 80:20) effectively isolates the product. Confirm purity via TLC and NMR (δ 1.2–1.4 ppm for morpholine methyl groups; δ 3.8–4.0 ppm for methoxy protons) .

Which characterization techniques are critical for confirming the compound’s structure?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H NMR : Look for singlet peaks at δ 3.7–3.9 ppm (methoxy groups) and δ 2.4–2.6 ppm (morpholine methyl groups).
    • 13C NMR : Peaks at δ 170–175 ppm confirm the carboxamide carbonyl group.
      Reference Tables 1 and 2 in analogous studies for spectral assignments .
  • X-ray Crystallography : Monoclinic crystal systems (space group P21/c) with unit cell parameters (a ≈ 21.9 Å, b ≈ 12.2 Å) validate molecular geometry and hydrogen-bonding networks .

Advanced Research Questions

How can contradictions between computational predictions and experimental spectroscopic data be resolved?

Methodological Answer:

  • Solvent Effects : Simulate NMR shifts using polarizable continuum models (e.g., PCM for CDCl3) to align with experimental δ values (e.g., methoxy protons at 3.8 ppm) .
  • Tautomerism Analysis : Compare computed energy barriers for amide tautomers (e.g., cis vs. trans) with NOESY/ROESY data to resolve discrepancies.
  • Crystallographic Validation : Use X-ray data (e.g., C–O bond lengths of 1.36–1.42 Å in dimethoxy groups ) to refine computational geometries.

What experimental design considerations are critical for studying the compound’s stability under varying conditions?

Methodological Answer:

  • Hydration Effects : Monitor hydrate formation (e.g., dihydrate structures with V ≈ 2742 ų ) via dynamic vapor sorption (DVS) under 40–60% RH.
  • Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min to identify decomposition thresholds (>200°C for morpholine derivatives).
  • Photostability : Use UV-vis spectroscopy (λ = 254–365 nm) to assess degradation kinetics; protect samples with amber glassware.

How can X-ray crystallography data elucidate intermolecular interactions in derivatives of this compound?

Methodological Answer:

  • Hydrogen Bonding : Analyze O–H···Cl− interactions (e.g., 2.8–3.0 Å distances in chloride dihydrates ) using Mercury software.
  • Packing Motifs : Compare unit cell parameters (e.g., β ≈ 93.5° for monoclinic systems ) to identify π-π stacking (3.5–4.0 Å between aromatic rings).
  • Solvent Channels : Map void volumes (e.g., 2742 ų for dihydrates ) to predict dissolution behavior.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.